![molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7](/img/structure/B2538835.png)

1-tosyl-1H-pyrrolo[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

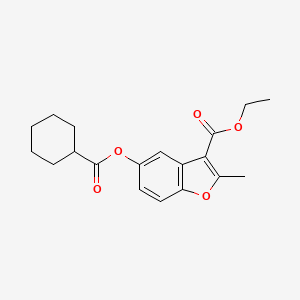

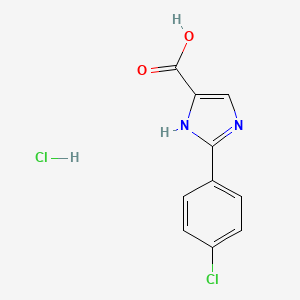

1-tosyl-1H-pyrrolo[3,2-c]pyridine is a type of nitrogen-containing heterocyclic compound . It is a derivative of 7-azaindoles, which are known for their widespread biological activities .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 1-tosyl-1H-pyrrolo[3,2-c]pyridine, was obtained by a one-step substitution reaction . This compound is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .Chemical Reactions Analysis

The compound exhibits potent activities against FGFR1, 2, and 3 . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the activity of various proteases in pharmacological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .科学的研究の応用

Molecular Structure Analysis

Research has shown that the pyrrolopyridine system in compounds related to 1-tosyl-1H-pyrrolo[3,2-c]pyridine is oriented at specific angles towards other groups in the molecule. For example, in a study, the pyrrolopyridine system was found to be oriented at a dihedral angle towards the phenyl ring of the tosyl residue, indicating significant structural features (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Crystallographic Studies

In another study, the structure of a compound containing the pyrrolo[3,2-c]pyridine core was investigated, revealing details about its dihedral angles and intramolecular hydrogen bonding. These findings provide insights into the structural aspects of this class of compounds (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Synthesis and Reactivity

The synthesis and reactivity of various derivatives of pyrrolo[3,2-c]pyridines have been studied extensively. For instance, one research focused on the synthesis of D-arabinofuranosides from 1H-pyrrolo[3,2-c]pyridine, exploring their glycosylation products and the impact of different halides (Bourgeois & Seela, 1991).

Biological Activity

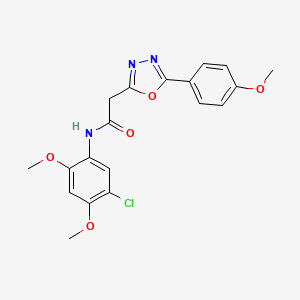

Significant research has been conducted on the biological activity of pyrrolo[3,2-c]pyridine derivatives. These compounds have been found to have a broad spectrum of pharmacological properties, making them of interest in the development of new therapeutic agents. Their potential applications range from treating nervous and immune system diseases to antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Synthesis Methods

Various methods for synthesizing compounds with the pyrrolo[3,2-c]pyridine core have been developed. One approach involved a phosphine-catalyzed annulation process to form highly functionalized tetrahydropyridines, demonstrating the versatility and potential applications of these compounds in synthesis and medicinal chemistry (Zhu, Lan, & Kwon, 2003).

Chemical Properties and Applications

The chemical properties and potential applications of 1-tosyl-1H-pyrrolo[3,2-c]pyridine derivatives in various fields, including pharmacology and materials science, are a significant area of research. For example, studies on the synthesis, characterization, and reactivity of these compounds can provide valuable insights for developing new drugs or materials with specific properties (Murthy et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXIJYRIINMOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tosyl-1H-pyrrolo[3,2-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)

![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)